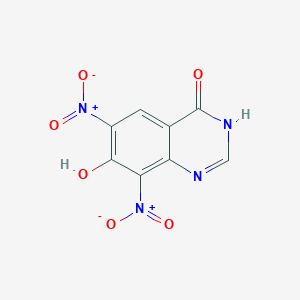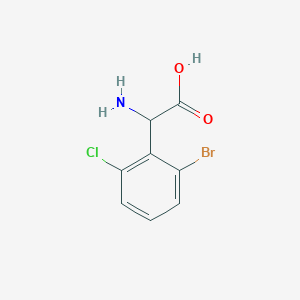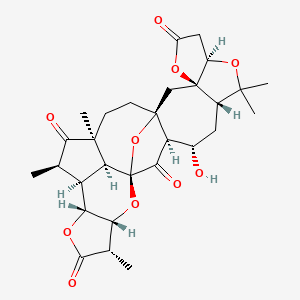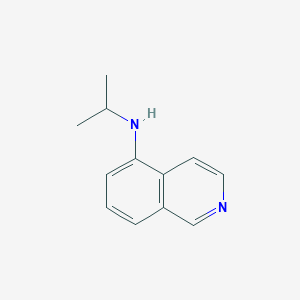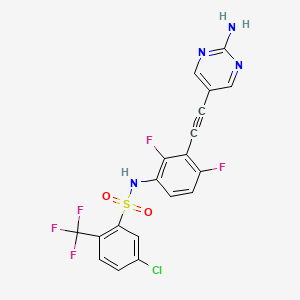![molecular formula C28H23N3O2 B13033206 Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
The synthesis of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the trityl and ethyl ester groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trityl group, to form various derivatives.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is unique among pyrazolopyridines due to its specific substitution pattern and the presence of the trityl and ethyl ester groups. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
1H-pyrazolo[3,4-d]pyridines: These are another class of pyrazolopyridines with different fusion patterns and biological activities.
Propiedades
Fórmula molecular |
C28H23N3O2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
ethyl 1-tritylpyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23N3O2/c1-2-33-27(32)26-24-18-19-29-20-25(24)31(30-26)28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,2H2,1H3 |
Clave InChI |
PBTCACOLGWPNSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C2=C1C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


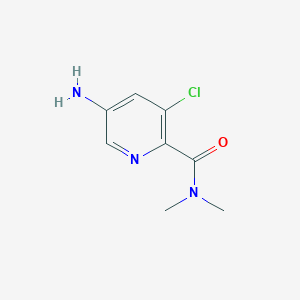
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
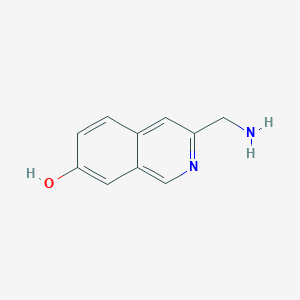
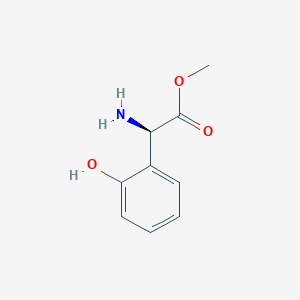
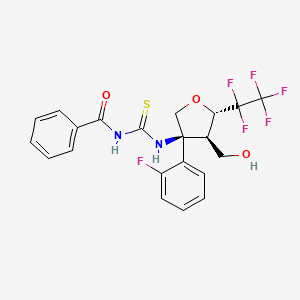
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
